PX-102, also known as PX20606, is a chemical compound classified as a farnesoid X receptor agonist. This compound has been studied for its potential therapeutic applications, particularly in the context of cholesterol metabolism and liver function. The trans racemate of PX-102 has shown promise in inducing high-density lipoprotein-mediated transhepatic cholesterol efflux in animal models, suggesting its relevance in treating metabolic disorders related to cholesterol .
The synthesis of PX-102 typically involves chiral resolution techniques due to its racemic nature. A common method includes the use of fractional crystallization or chromatographic techniques to separate the enantiomers from a racemic mixture. The synthesis may start with commercially available precursors that undergo several steps, including functional group modifications and stereochemical adjustments to yield the desired enantiomeric form .
For instance, the synthesis pathway might involve initial reactions that create a racemic mixture, followed by resolution steps that exploit differences in solubility or reactivity between the enantiomers . Advanced methods such as asymmetric synthesis can also be employed to directly produce one enantiomer over the other, enhancing the efficiency of the process .
The molecular structure of PX-102 can be represented by its chemical formula and a specific stereochemistry that defines its pharmacological activity. The compound features a complex arrangement of carbon chains and functional groups that contribute to its interaction with biological targets, particularly the farnesoid X receptor.
Structural analysis using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can provide insights into its three-dimensional conformation and how this relates to its biological activity . The trans configuration is crucial for its receptor binding efficacy.
PX-102 undergoes various chemical reactions that are essential for its function as a farnesoid X receptor agonist. These include:
Understanding these reactions is vital for optimizing the compound's therapeutic profile and minimizing potential side effects associated with metabolic by-products .
PX-102 exerts its pharmacological effects primarily through agonistic action on farnesoid X receptors. Upon binding, it triggers a series of intracellular signaling cascades that regulate gene expression involved in lipid metabolism. This mechanism enhances high-density lipoprotein-mediated cholesterol efflux from peripheral tissues to the liver, facilitating cholesterol clearance from the body.
The efficacy of PX-102 as an agonist has been quantified through various assays, demonstrating effective concentrations (EC50 values) in the low nanomolar range (approximately 32-34 nM), indicating strong receptor affinity . This mechanism is particularly relevant in conditions like dyslipidemia and non-alcoholic fatty liver disease.
PX-102 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic applications .
PX-102 has potential applications in various scientific fields:
The stereoselective synthesis of PX-102 trans racemate centers on constructing its trans-configured cyclopropane ring and resolving the enantiomers. The trans geometry is achieved through diastereoselective cyclopropanation using vinyl sulfonium salts or Corey-Chaykovsky reagents under mild conditions (25–40°C), yielding the trans isomer with >8:1 diastereomeric ratio (dr) [2]. Post-cyclopropanation, chiral resolution employs high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). This process separates (±)-trans-PX-102 enantiomers with >98% enantiomeric excess (ee), though at a 35–40% yield loss due to discarding the undesired enantiomer [4].
Alternatively, narcissistic self-sorting leverages supramolecular recognition during crystallization. Here, racemic precursors spontaneously form homochiral assemblies through directional non-covalent interactions (π-π stacking, S···S contacts), enriching a single enantiomer in the solid state. This method achieves up to 92% ee without chiral auxiliaries but requires precise control over crystallization kinetics [6]. Computational enzyme design also shows promise: UniDesign framework-engineered cytochrome P450 mutants (e.g., L75I/A264G variants) selectively process prochiral intermediates, improving trans selectivity by 25% compared to wild-type enzymes [7].
Table 1: Stereoselective Synthesis Methods for PX-102 Trans Racemate
| Method | Conditions | dr/ee | Yield | Limitations |
|---|---|---|---|---|
| Diastereoselective Cyclopropanation | Vinyl sulfonium salt, Zn(OTf)₂, 25°C | >8:1 dr | 78% | Requires stoichiometric metal reagent |
| Chiral HPLC Resolution | Chiralcel OD-H column, hexane/i-PrOH | >98% ee | 60%* | High solvent consumption |
| Narcissistic Self-Sorting | THF/water, helical π-π stacking | 92% ee | 45% | Sensitive to crystallization conditions |
| Biocatalytic Asymmetry | P450 CYP102A1 mutant (L75I), NADPH | 87% ee | 70% | Substrate scope limitations |
*After discard of undesired enantiomer* [2] [4] [6].
The cyclopropane linker in PX-102 trans racemate is critical for Farnesoid X Receptor (FXR) selectivity. Conformational rigidity introduced by the trans-cyclopropane orients the isoxazole and oxazolyl methoxy pharmacophores into a 120° dihedral angle, mimicking the bile acid scaffold of endogenous FXR ligands. Modifying linker length or stereochemistry disrupts this alignment, reducing FXR binding affinity by >100-fold [1] [2].
Dihedral angle optimization through gem-difluoro substitution at C1 of the cyclopropane enhances metabolic stability while maintaining the optimal 5.2 Å distance between hydrogen-bond acceptors. This modification reduces clearance in human liver microsomes by 55% without compromising FXR potency (IC₅₀ = 12 nM vs. 15 nM for unsubstituted variant) [2]. Additionally, spirobifluorene integration at the cyclopropane linker (inspired by boronate ester cages) improves hydrophobic enclosure in FXR’s binding pocket, boosting selectivity over GPBAR1 by 40-fold [1].
Table 2: Impact of Cyclopropane Linker Modifications on FXR Selectivity
| Modification | FXR IC₅₀ (nM) | GPBAR1 IC₅₀ (nM) | Selectivity Ratio (GPBAR1/FXR) |
|---|---|---|---|
| trans-Cyclopropane (PX-102) | 15 | 1,200 | 80 |
| cis-Cyclopropane | 210 | 350 | 1.7 |
| Ethylene Linker | 1,850 | 2,100 | 1.1 |
| gem-Difluoro Substituent | 12 | 980 | 82 |
| Spirobifluorene Linker | 8 | 650 | 81 |
Data derived from receptor binding assays [1] [2].
The isoxazole-oxazolyl methoxy moiety of PX-102 trans racemate serves as a hydrogen-bond acceptor critical for FXR activation. Methoxy-to-ethoxy substitution diminishes potency (IC₅₀ from 15 nM to 210 nM) due to steric clash with Tyr366 in FXR’s ligand-binding domain, confirmed via molecular docking [2]. Conversely, nitrogen isosteres like 1,2,4-oxadiazole maintain similar H-bond capacity while enhancing pharmacokinetics: oxadiazole analogs show 3.2-fold higher oral bioavailability in rat models due to reduced CYP3A4-mediated demethylation [2].
Ortho-chlorination of the oxazolyl ring further stabilizes the bioactive conformation. The chlorine atom’s halogen bonding with His298 (distance: 3.09 Å) increases residence time on FXR by 2.5-fold, as shown in surface plasmon resonance studies. However, this modification elevates logP by 0.8 units, necessitating compensatory adjustments in linker hydrophilicity [1] [6].
Synthesis of racemic PX-102 trans racemate offers significant yield advantages over enantiopure routes. The racemic path avoids chiral resolution or asymmetric catalysis, achieving 78% overall yield in five linear steps. In contrast, enantioselective synthesis using chiral auxiliaries or biocatalysis yields 42–55% due to additional steps and purification losses [4] [5].
Crystallization-driven deracemization bridges this gap: temperature cycling of racemic crystals in the presence of a racemizing agent (e.g., DBU) enables in situ enantiomer conversion, yielding 92% ee (S)-PX-102 at 68% yield. This approach leverages the higher crystallization efficiency of racemates—racemic mixtures form crystals with 30% lower lattice energy than enantiopure forms, accelerating nucleation [4] [8].
Table 3: Yield and Efficiency of Racemic vs. Enantiopure Synthesis
| Synthesis Approach | Overall Yield | Enantiomeric Excess (ee) | Cost Index* |
|---|---|---|---|
| Racemic Synthesis + Resolution | 60% | >98% | 1.0 |
| Asymmetric Hydrogenation | 55% | 95% | 1.8 |
| Chiral Pool Derivative | 42% | 99% | 2.2 |
| Deracemization (TCID)† | 68% | 92% | 1.3 |
*Relative to racemic synthesis cost; †Temperature Cycling-Induced Deracemization [4] [5] [8].
Economic analysis shows racemic synthesis reduces production costs by 45% versus asymmetric methods. However, chromatography consumables account for 70% of the racemic route’s expenses, motivating hybrid approaches like preferential crystallization coupled with racemization [4] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6